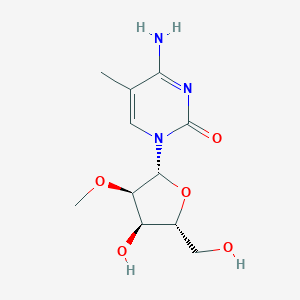

5-Metil-2'-O-metilcitidina

Descripción general

Descripción

La 5-metil-2'-O-metilcitidina es un nucleósido modificado que se ha encontrado en varios organismos, incluidas bacterias, arqueas y eucariotas. Es un derivado de la citidina, donde la base citosina está metilada en la posición 5 y el azúcar ribosa está metilado en la posición 2'-O. Este compuesto juega un papel importante en la regulación de la expresión génica y la estabilidad del ARN.

Aplicaciones Científicas De Investigación

La 5-metil-2'-O-metilcitidina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 5-metil-2'-O-metilcitidina implica su incorporación a las moléculas de ARN, donde afecta la estabilidad y la función del ARN. Los grupos metilo en la posición 5 de la base citosina y la posición 2'-O del azúcar ribosa mejoran las interacciones de apilamiento de bases y aumentan la estabilidad térmica del ARN. Esta modificación puede influir en el empalme, la traducción y la degradación del ARN, regulando así la expresión génica y las funciones celulares .

Análisis Bioquímico

Biochemical Properties

5-Methyl-2’-o-methylcytidine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit IL-12 and IL-6 release induced by a toll-like receptor 9 (TLR9) agonist in mouse spleen cell cultures .

Cellular Effects

5-Methyl-2’-o-methylcytidine has significant effects on various types of cells and cellular processes. It is found in Huh7 cells infected with Zika virus, hepatitis C virus (HCV), poliovirus, or HIV-1 provirus but not uninfected Huh7 cells .

Molecular Mechanism

5-Methyl-2’-o-methylcytidine exerts its effects at the molecular level through various mechanisms. It stabilizes RNA structures by promoting base stacking and by increasing the thermal stability of hydrogen bonding with guanine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-metil-2'-O-metilcitidina generalmente implica la metilación de la citidina en la posición 5 de la base citosina y la posición 2'-O del azúcar ribosa. Un método común incluye el uso de agentes metilantes como yoduro de metilo o sulfato de dimetilo en condiciones básicas. La reacción generalmente se lleva a cabo en solventes anhidros como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) para evitar la hidrólisis .

Métodos de producción industrial

La producción industrial de this compound se puede lograr mediante síntesis química a gran escala utilizando agentes metilantes y condiciones similares a las descritas anteriormente. El proceso involucra múltiples pasos, incluida la protección y desprotección de grupos funcionales, la purificación mediante cromatografía y la cristalización para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-metil-2'-O-metilcitidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar 5-hidroximetil-2'-O-metilcitidina.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en derivados de citidina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para la oxidación, y agentes reductores como borohidruro de sodio para la reducción. Las reacciones generalmente se llevan a cabo a temperaturas y pH controlados para garantizar la selectividad y el rendimiento .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de citidina metilados e hidroximetilados, que tienen distintas actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

5-Metilcitidina: Similar a la 5-metil-2'-O-metilcitidina, pero carece de la metilación 2'-O.

2'-O-Metilcitidina: Similar, pero carece del grupo 5-metilo en la base citosina.

5-Hidroximetilcitidina: Un derivado oxidado de la 5-metilcitidina con un grupo hidroximetilo en la posición 5.

Singularidad

La this compound es única debido a la presencia de ambos grupos 5-metil y 2'-O-metil, que confieren propiedades químicas y biológicas distintas. Estas modificaciones mejoran la estabilidad y la funcionalidad del ARN, lo que la convierte en una herramienta valiosa en diversas aplicaciones de investigación y terapéuticas .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

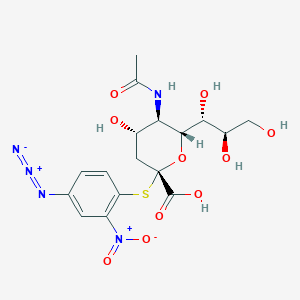

Feasible Synthetic Routes

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)